molecular formula C3H7NO2S2 B1363536 2-Methanesulfonylethanethioamide CAS No. 53300-47-3

2-Methanesulfonylethanethioamide

Cat. No.: B1363536
CAS No.: 53300-47-3
M. Wt: 153.23 g/mol
InChI Key: SWXPAPNPQXSLMV-UHFFFAOYSA-N
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Description

2-Methanesulfonylethanethioamide is an organic compound with the molecular formula C₃H₇NO₂S₂ and a molecular weight of 153.23 g/mol . It is characterized by the presence of a methanesulfonyl group attached to an ethanethioamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylethanethioamide typically involves the reaction of methanesulfonyl chloride with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methanesulfonylethanethioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonylethanethioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its action are still under investigation, but it is believed to interact with proteins and other biomolecules through covalent bonding and non-covalent interactions .

Comparison with Similar Compounds

  • Methanesulfonamide
  • Ethanethioamide
  • Methanesulfonyl chloride

Comparison: 2-Methanesulfonylethanethioamide is unique due to the presence of both methanesulfonyl and ethanethioamide groups, which confer distinct chemical properties and reactivity. Compared to methanesulfonamide, it has an additional ethanethioamide moiety, making it more versatile in chemical reactions. Ethanethioamide lacks the sulfonyl group, which limits its reactivity compared to this compound .

Properties

IUPAC Name

2-methylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S2/c1-8(5,6)2-3(4)7/h2H2,1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXPAPNPQXSLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372562
Record name 2-methanesulfonylethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53300-47-3
Record name 2-methanesulfonylethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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